Picarbutrazox
Overview
Description
Picarbutrazox is a novel fungicide developed by Nippon Soda and marketed by Syngenta under the brand name VAYANTIS™. It belongs to the tetrazolyloxime chemical class and is primarily used to control diseases caused by oomycete pathogens such as Pythium and Phytophthora . This compound is particularly effective in protecting crops like corn, soybeans, canola, oilseed rape, and cereals from early seedling diseases .
Mechanism of Action
Target of Action
Picarbutrazox, also known as this compound [ISO], primarily targets oomycete plant pathogens . These pathogens are responsible for causing diseases in various crops, including corn, soybean, cotton, and others . The diseases caused by these pathogens include damping-off, seedling blight, seed rot, and root rot .
Mode of Action
This compound belongs to the tetrazolyloximes chemical group of fungicides . It is theorized that this compound works by affecting the biosynthesis of phospholipids , which disrupts the normal function of the pathogen’s cellular membrane . The exact mode of action is still unknown .
Biochemical Pathways
It is suggested that this compound disrupts the normal function of the pathogen’s cellular membrane by affecting the biosynthesis of phospholipids . This disruption likely affects multiple biochemical pathways within the pathogen, leading to its death.
Pharmacokinetics
This compound is a systemic fungicide, meaning it is absorbed and distributed throughout the plant . The application method of this compound is a critical factor for defining the initial entry route of the fungicide and the subsequent translocations through the crops . In foliar application, initially higher amount of residual this compound was evident in the outermost leaf of the cabbage, whereas in soil treatment, the highest residual this compound was observed in the soil and roots .
Result of Action
The result of this compound’s action is the effective control of diseases caused by Pythium, Phytophthora, and downy mildews . It has been demonstrated to have high in vitro intrinsic activity against a wide range of Pythium species . The high potency of this compound to control Pythium diseases in various crops has also been demonstrated under field conditions when used as a seed treatment .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the increase in Pythium diseases is due to shifts toward early planting dates (cooler conditions) and reduced tillage systems, poorly drained soils, longer emergence time, and longer exposure to soil-borne pathogens . Therefore, these environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Picarbutrazox interacts with various enzymes, proteins, and other biomolecules in its role as a fungicide. It targets oomycete plant pathogens and controls diseases caused by Pythium, Phytophthora, and downy mildews
Cellular Effects
This compound has been observed to have significant effects on various types of cells. Major adverse effects of this compound were observed as hepatocellular hypertrophy and hypertrophy of follicular epithelial cells in rats . No neurotoxicity, reproductive toxicity, teratogenicity, or genotoxicity were detected in the experiments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study evaluating the uptake and translocation of this compound in greenhouse cabbage, it was found that the highest residual this compound was observed in the soil and roots in soil treatment . This suggests that the application method of this compound is a critical factor for defining the initial entry route of pesticides and the subsequent translocations through the investigated crops .
Metabolic Pathways
This compound is involved in various metabolic pathways. After field application, this compound quickly dissipates into a structurally comparable toxic isomer (TZ-1E) and a metabolite (TZ-2-β-Glc)
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by the method of application. In foliar application, an initially higher amount of residual this compound was evident in the outermost leaf of the cabbage, whereas in soil treatment, the highest residual this compound was observed in the soil and roots .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picarbutrazox involves the late-stage combination of two advanced building blocks: pyridine carbamate and tetrazolyloxime. The process begins with the reaction of 2-aminopyridine with phosgene in the presence of tert-butanol to afford carbamate . This intermediate is then combined with tetrazolyloxime under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Picarbutrazox undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include its isomers and metabolites. For instance, after field application, this compound quickly dissipates into a structurally comparable toxic isomer and a metabolite .
Scientific Research Applications
Picarbutrazox has a wide range of scientific research applications. In agriculture, it is used to control oomycete pathogens, ensuring better germination and stronger stand establishment in crops . In environmental science, studies have evaluated its uptake and translocation in greenhouse cabbage, demonstrating its effectiveness in controlling Pythium and Phytophthora infections . Additionally, its unique chemical structure has inspired the synthesis of new derivatives with potential antifungal activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to picarbutrazox include mefenoxam and ethaboxam, which are also used to control oomycete pathogens . These compounds share some structural similarities but differ in their modes of action and effectiveness.
Uniqueness: What sets this compound apart is its novel mode of action and its effectiveness against a broad spectrum of oomycete pathogens.
Properties
IUPAC Name |
tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]pyridin-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-20(2,3)30-19(28)22-16-12-8-11-15(21-16)13-29-24-17(14-9-6-5-7-10-14)18-23-25-26-27(18)4/h5-12H,13H2,1-4H3,(H,21,22,28)/b24-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHWNXDZOULUHC-ULJHMMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CON=C(C2=CC=CC=C2)C3=NN=NN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO/N=C(/C2=CC=CC=C2)\C3=NN=NN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895836 | |
Record name | 1,1-Dimethylethyl N-(6-((((Z)-((1-methyl-1H-tetrazol-5-yl)phenylmethylene)amino)oxy)methyl)-2-pyridinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500207-04-5 | |
Record name | Picarbutrazox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500207-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picarbutrazox [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500207045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl N-(6-((((Z)-((1-methyl-1H-tetrazol-5-yl)phenylmethylene)amino)oxy)methyl)-2-pyridinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (6-{[(Z)-(1-methyl-1H-5-tetrazolyl)(phenyl)methylene]aminooxymethyl}-2-pyridyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICARBUTRAZOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZAQ41GWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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